5,6-Dichloro-3H-imidazo[4,5-b]pyridine
Overview
Description
5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a chemical compound with the linear formula C6H3Cl2N3 . It has a molecular weight of 188.02 . The compound is typically a yellow to brown solid .
Synthesis Analysis
Imidazo[4,5-b]pyridine synthesis generally involves condensation-dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . New preparative methods for the synthesis of imidazopyridines using various catalysts have been described in recent years .
Molecular Structure Analysis
The molecular structure of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine is represented by the InChI code: 1S/C6H3Cl2N3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11) and the corresponding InChI key is UWYSZYFNTMSWDF-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a yellow to brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Scientific Research Applications
Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. Inhibitors such as SB9a and SB14a, which are derivatives of imidazo[4,5-b]pyridine, showed high inhibition performance, acting as mixed-type inhibitors. This was supported by studies using techniques like Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and Density Functional Theory (DFT) (Saady et al., 2021).
Synthesis of Anticancer Agents : Imidazo[4,5-b]pyridines have been synthesized for potential use as anticancer agents. The synthesis of these compounds involved the cyclization of diamino pyridines with ethyl orthoformate or aryl aldehydes. However, biological studies indicated that these compounds were less active than other known agents (Temple et al., 1987).
Antimicrobial and Anticancer Activity : New derivatives of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine were synthesized and showed promising antibacterial, antifungal, and anticancer activities. These findings suggest that the imidazo[4,5-b]pyridine moiety could be a promising template for synthesizing new agents (Shelke et al., 2017).
Halogenation Reactions : Research has explored the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, which is a crucial step in the synthesis of various pharmaceutical compounds. The process involves the formation of dichloro(dibromo) derivatives under specific conditions (Yutilov et al., 2005).
Fluorescent Probes Development : Imidazo[4,5-b]pyridine-based fluorophores have been synthesized and studied for their potential as cell membrane probes. These compounds were found to successfully intercalate into lipid bilayers, indicating their suitability as tools for monitoring membrane dynamics and cellular health (Renno et al., 2022).
properties
IUPAC Name |
5,6-dichloro-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSZYFNTMSWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701597 | |
Record name | 5,6-Dichloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-3H-imidazo[4,5-b]pyridine | |
CAS RN |
189102-97-4 | |
Record name | 5,6-Dichloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloro-3H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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